Ethyl 4-(butylamino)benzoate

Medicinal chemistry Physicochemical characterization Structure-activity relationship

Ethyl 4-(butylamino)benzoate is a specified process impurity in benzonatate and tetracaine manufacturing, requiring precise analytical resolution for regulatory ANDA submissions. • ANDA Method Validation: Use as a characterized reference standard (≥98% GC) with batch-specific COA (HPLC/GC chromatograms) for system suitability, specificity, and impurity quantification per pharmacopeial monographs. • Tetracaine Synthesis: Key intermediate bearing the essential N-butylamino pharmacophore; enables synthetic routes inaccessible from benzocaine (CAS 94-09-7). • QC Traceability: Distinct melting point (68-72°C) and defined purity support identity confirmation in finished product release testing.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 94-32-6
Cat. No. B140794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(butylamino)benzoate
CAS94-32-6
Synonymsp-(Butylamino)benzoic Acid Ethyl Ester;  Ethyl p-Butylaminobenzoate; 
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=C(C=C1)C(=O)OCC
InChIInChI=1S/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3
InChIKeyGTXRSQYDLPYYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(Butylamino)benzoate: Chemical Profile & Procurement


Ethyl 4-(butylamino)benzoate (CAS 94-32-6) is an N-alkylated para-aminobenzoate ester with molecular formula C₁₃H₁₉NO₂ and molecular weight 221.30 g/mol [1]. The compound is a crystalline solid at ambient temperature with a reported melting point of 68–71°C or 69–72°C . It is characterized by a butylamino substituent at the para position of the benzoate ring, which distinguishes it structurally from unsubstituted analogs such as benzocaine (ethyl 4-aminobenzoate) [2]. The compound is commercially available at purities of 98% (GC) or higher from multiple suppliers , and is primarily utilized as a pharmaceutical intermediate in the synthesis of active ingredients and as an analytical reference standard for impurity profiling [2][3].

Product Type Designated impurity reference standard & pharmaceutical intermediate
Analytical Role GC-grade purity for impurity profiling in ANDA submissions
Synthetic Utility Key intermediate for tetracaine via N-alkylated amine pathway

Ethyl 4-(Butylamino)benzoate: Substitution Risks with Unsubstituted Analogs


Ethyl 4-(butylamino)benzoate cannot be interchanged with simpler aminobenzoate esters such as ethyl 4-aminobenzoate (benzocaine, CAS 94-09-7) or butyl 4-aminobenzoate (butamben, CAS 94-25-7) due to fundamental differences in molecular architecture, physicochemical properties, and functional utility. The presence of the butylamino (-NH-C₄H₉) substituent at the para position increases molecular weight (221.30 vs. 165.19 for benzocaine) and alters lipophilicity [1][2]. This substitution introduces a secondary amine capable of undergoing N-alkylation and other transformations inaccessible to the primary amine of benzocaine, thereby enabling distinct synthetic pathways toward advanced intermediates such as tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate) [3]. In pharmaceutical impurity profiling, substitution is particularly critical because ethyl 4-(butylamino)benzoate is a specifically identified process-related impurity of benzonatate and tetracaine that must be analytically resolved and quantified; generic aminobenzoate esters cannot serve as equivalent reference standards [4][5].

Ethyl 4-(butylamino)benzoate
Benzocaine (ethyl 4-aminobenzoate)
Amino Substituent
N-butylamino group enables distinct synthetic routes
Primary amine limits synthetic versatility
Regulatory Identity
Specified impurity of benzonatate & tetracaine (B204500)
Not recognized as impurity in these drug substance processes
Physicochemical Profile
Higher molecular weight and moderate lipophilicity
Lower molecular weight and lower lipophilicity
Substitution may compromise impurity method specificity and synthetic pathway continuity.

Ethyl 4-(Butylamino)benzoate: Differential Evidence vs. Comparators


Butylamino vs. Benzocaine: Molecular Weight and Lipophilicity

Ethyl 4-(butylamino)benzoate differs from the unsubstituted analog benzocaine (ethyl 4-aminobenzoate) by the presence of an N-butyl group on the amino moiety. This structural modification results in a higher molecular weight (221.30 g/mol versus 165.19 g/mol) and altered lipophilicity, with an estimated log Kow of 2.98 for the butylamino derivative [1]. The increased molecular weight and lipophilicity are consistent with class-level observations that N-alkylation of aminobenzoates enhances membrane permeability and prolongs anesthetic duration in structurally related local anesthetics [2].

MW & Lipophilicity
Class-level
MW: 221.30 vs 165.19 g/mol
Δ +56.11 g/mol
Est. log Kow 2.98
Supports differentiation in physicochemical profiling
Estimated log Kow; experimental confirmation not yet reported
Medicinal chemistry Physicochemical characterization Structure-activity relationship

Melting Point for Identity & Purity Confirmation

Ethyl 4-(butylamino)benzoate exhibits a well-defined melting point range that can be used for identity confirmation and purity assessment. Commercial specifications from TCI Chemicals report a melting point of 69.0–72.0°C , while AK Scientific reports 68–71°C . In contrast, the structurally related benzocaine (ethyl 4-aminobenzoate) has a reported melting point of 88–90°C [1]. The approximately 20°C lower melting point of the butylamino derivative is consistent with the disruption of crystalline packing introduced by the N-butyl substituent.

Melting Point Range
Reported
68–72°C (target)
vs 88–90°C (benzocaine)
Enables preliminary identity confirmation and purity check
Capillary method; commercial spec cross-validated
Analytical chemistry Quality control Material characterization

GC Purity Specification for Analytical Compliance

Commercial specifications for ethyl 4-(butylamino)benzoate include a minimum purity of 98.0% as determined by gas chromatography (GC) . This established analytical endpoint is essential for the compound's application as an impurity reference standard in benzonatate and tetracaine manufacturing, where it is used for analytical method validation (AMV) and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) [1]. While other aminobenzoate esters are also available at high purity, the GC-based purity specification for this specific compound is directly relevant to its designated role as a known impurity that must be chromatographically resolved from the active pharmaceutical ingredient.

GC Purity Spec
Reported
≥98.0% (GC)
Supports calibrated reference standard use in impurity methods
Batch-specific COA with chromatograms provided
Analytical method validation Pharmaceutical quality control Regulatory compliance

Designated Impurity in Benzonatate & Tetracaine

Ethyl 4-(butylamino)benzoate is explicitly identified as a process-related impurity in the synthesis of benzonatate (B204500) [1] and as Tetracaine Impurity 4 [2]. This designated impurity status is not shared by simpler aminobenzoate esters such as benzocaine, which are not recognized as impurities in these specific drug substance manufacturing processes. Consequently, laboratories performing impurity profiling for benzonatate or tetracaine drug products are required to obtain and utilize this specific compound as an analytical reference material; substitution with a generic aminobenzoate ester would not satisfy regulatory method validation requirements for specificity and accuracy [3].

Designated Impurity Status
Head-to-head
Benzonatate impurity B204500
Tetracaine Impurity 4
vs not applicable for benzocaine
Required for regulatory impurity profiling of benzonatate and tetracaine
No alternative aminobenzoate ester fulfills this specific identity
Pharmaceutical impurity profiling Regulatory analytical chemistry Process chemistry

Ethyl 4-(Butylamino)benzoate: Validated Application Scenarios


Benzonatate Impurity Reference Standard for ANDA

Ethyl 4-(butylamino)benzoate is a specified impurity in benzonatate drug substance manufacturing and is required for analytical method validation (AMV) and quality control (QC) testing in support of Abbreviated New Drug Applications (ANDA) [1][2]. The compound's availability at defined purity (≥98% by GC) and with batch-specific certificates of analysis (including HPLC and GC chromatograms) enables laboratories to establish system suitability, demonstrate specificity, and quantify impurity levels in benzonatate finished products .

Tetracaine & Local Anesthetic Intermediate

Ethyl 4-(butylamino)benzoate serves as a key intermediate in the synthesis of tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate), an ester-type local anesthetic [1]. The butylamino group installed on the aromatic ring is essential for the pharmacological activity of tetracaine and cannot be introduced using unsubstituted benzocaine as a starting material [2]. This compound is also relevant to the synthesis of structurally related local anesthetic candidates where the N-butyl substitution pattern is required for target binding or pharmacokinetic properties .

QC Reference for Tetracaine Impurity 4

As Tetracaine Impurity 4, ethyl 4-(butylamino)benzoate is used in pharmaceutical quality control laboratories to develop and validate HPLC or GC methods capable of resolving tetracaine from its process-related impurities [1][2]. The distinct melting point range (68–72°C) and GC purity specification (≥98%) support identity confirmation and quantitative calibration in impurity methods required by pharmacopeial monographs and regulatory filings .

Physicochemical Reference for Aminobenzoate SAR Studies

Ethyl 4-(butylamino)benzoate provides a defined physicochemical reference point for research programs investigating the effects of N-alkyl substitution on the properties of para-aminobenzoate esters [1]. Its molecular weight (221.30 g/mol) and estimated log Kow (2.98) are characteristic of a moderately lipophilic, membrane-permeable derivative [2]. These properties can be compared against analogs with varying alkyl chain lengths or substitution patterns to establish structure-property relationships relevant to local anesthetic design or prodrug development .

Application
Selection Property
Validation Focus
Benzonatate impurity profiling for ANDA
Designated impurity identity & GC-grade purity
Specificity and system suitability in impurity methods
Tetracaine synthesis intermediate
N-butylamino group for downstream synthetic coupling
Synthetic pathway compatibility and yield
Tetracaine Impurity 4 QC reference
Certified reference standard with defined melting point
Identity confirmation and quantitative calibration
Aminobenzoate structure-property relationship studies
N-alkyl substitution pattern and moderate lipophilicity reference
Structure-property relationship interpretation across analogs

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